2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid is an organic compound that features both a nitro group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid typically involves the nitration of a benzoyl derivative followed by amide formation. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Electrophiles like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-[(2-Aminobenzoyl)amino]phenyl]acetic acid.
Scientific Research Applications
2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.
4-Aminophenylacetic acid: Similar but lacks the nitro group.
2-[4-[(2-Aminobenzoyl)amino]phenyl]acetic acid: A reduced form of the compound.
Uniqueness
2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[4-[(2-nitrobenzoyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(19)9-10-5-7-11(8-6-10)16-15(20)12-3-1-2-4-13(12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTPMDJEVQRKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.